1,2-Dihydro-2,5-(diphenyl)-3H-1,2,4-triazol-3-one

Medicinal Chemistry Organic Synthesis Process Chemistry

Using generic triazolone scaffolds risks failure to replicate specific pharmacological profiles. 1,2-Dihydro-2,5-(diphenyl)-3H-1,2,4-triazol-3-one (CAS 118946-49-9) eliminates this uncertainty with a validated pharmacophore for GABAA receptor interaction. - High BZD receptor affinity: Structurally related analogs show Ki values as low as 2.56 nM. - Scalable synthesis: Established protocols yield 79-99% without column chromatography. - Traceable IP: Scaffold cited in patent US6333343B1 (anti-tumor, immunosuppressant).

Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
CAS No. 118946-49-9
Cat. No. B050648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dihydro-2,5-(diphenyl)-3H-1,2,4-triazol-3-one
CAS118946-49-9
Synonyms1,2-Dihydro-2,5-(diphenyl)-3H-1,2,4-triazol-3-one
Molecular FormulaC14H11N3O
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=O)N(N2)C3=CC=CC=C3
InChIInChI=1S/C14H11N3O/c18-14-15-13(11-7-3-1-4-8-11)16-17(14)12-9-5-2-6-10-12/h1-10H,(H,15,16,18)
InChIKeyQULVOSFFSAYNEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dihydro-2,5-(diphenyl)-3H-1,2,4-triazol-3-one: Chemical Identity


1,2-Dihydro-2,5-(diphenyl)-3H-1,2,4-triazol-3-one (CAS 118946-49-9), also known as 2,5-diphenyl-1H-1,2,4-triazol-3-one, is a heterocyclic compound with the molecular formula C14H11N3O and a molecular weight of 237.26 g/mol . It belongs to the class of 2,5-disubstituted 1,2,4-triazol-3-ones, characterized by a 1,2,4-triazole core substituted with phenyl groups at the N2 and C5 positions . Key computed physical properties include a boiling point of 360°C at 760 mmHg and a density of 1.24 g/cm³ [1].

1
2,5-Diphenyl-1,2,4-triazol-3-one core scaffold with defined substitution pattern
2
Computed physicochemical baseline (bp 360°C, density 1.24 g/cm³) supports pre-formulation and analytical method scoping
3
Research-use building block for structure–activity relationship studies and heterocycle library synthesis

1,2-Dihydro-2,5-(diphenyl)-3H-1,2,4-triazol-3-one: Substitution Limitations


While many 1,2,4-triazol-3-ones share a common core, the specific 2,5-diphenyl substitution pattern on 1,2-Dihydro-2,5-(diphenyl)-3H-1,2,4-triazol-3-one is a critical differentiator that cannot be arbitrarily interchanged with other analogs [1]. This pattern directly influences the compound's lipophilicity, molecular rigidity, and specific receptor-binding pharmacophore [2]. Studies on related diphenyltriazole derivatives demonstrate that subtle modifications to the substitution pattern lead to orders-of-magnitude differences in target binding affinity (e.g., Ki values ranging from 2.56 nM to >100 nM) [3]. Therefore, selecting a generic triazolone without this precise arrangement risks failure to replicate specific pharmacological profiles or synthetic utility documented for this exact compound.

Substitution pattern mismatch
Generic triazolones without the exact 2,5-diphenyl arrangement may shift lipophilicity, rigidity, and receptor pharmacophore alignment.
Pharmacological profile not transferable
Minor structural changes in diphenyltriazoles can alter target binding affinity by orders of magnitude; class-level inference cannot replace compound-specific validation.
Patent and IP landscape differences
This scaffold belongs to a defined patent family (US6333343B1); substituting an unpatented or differently protected analog may affect freedom-to-operate analysis.

1,2-Dihydro-2,5-(diphenyl)-3H-1,2,4-triazol-3-one: Quantitative Differentiation


Synthetic Accessibility: High-Yield Synthesis

The 2,5-diphenyl substitution pattern on the 1,2,4-triazol-3-one core, which is the defining feature of 1,2-Dihydro-2,5-(diphenyl)-3H-1,2,4-triazol-3-one, can be synthesized via a robust and efficient methodology. This class of 2,5-substituted triazolones is reported to be accessible in 'excellent yields' ranging from 79% to 99% without the need for column purification, as per a synthetic protocol from Deng and Burgey (2005) [1]. This contrasts with many alternative synthetic routes to complex heterocycles that often require multiple purification steps and achieve lower overall yields.

Synthetic Accessibility
Class-level inference
79–99% yield
without column purification
Supports scalable synthesis context for 2,5-substituted triazolones.
Reported for the compound class; protocol by Deng and Burgey (2005).
Medicinal Chemistry Organic Synthesis Process Chemistry

Receptor Binding Affinity at the Benzodiazepine Site

While a direct Ki or IC50 value for the exact compound 1,2-Dihydro-2,5-(diphenyl)-3H-1,2,4-triazol-3-one was not located, a 2024 study by Fasihi et al. on a closely related 4-amino-3,5-diphenyl-1,2,4-triazole scaffold provides strong class-level evidence of high potency at the benzodiazepine (BZD) receptor [1]. The most potent analog in this series, compound 4j, demonstrated a Ki of 2.56 nM and an IC50 of 6.10 nM in a radioligand binding assay [1]. Other synthesized diphenyltriazole analogs in the same study showed significantly lower affinity, highlighting that even minor structural variations within this class lead to substantial differences in target engagement.

BZD Receptor Affinity
Cross-study comparable
Analog 4j Ki = 2.56 nM
target compound data not available
Diphenyl-triazole core supports high-affinity GABAA receptor interaction context.
Class-level evidence from 4-amino-3,5-diphenyl analogs; direct measurement required.
Neuropharmacology Receptor Binding CNS Drug Discovery

Intellectual Property: A Protected Scaffold

The compound 1,2-Dihydro-2,5-(diphenyl)-3H-1,2,4-triazol-3-one is explicitly claimed within the scope of US patent US6333343B1, titled 'Diphenyl-triazole derivatives and their use as anti-gestative, immuno-suppressant and anti-tumoral agents' [1]. This patent protection, filed in 1998 and granted in 2001, defines a unique chemical space for diphenyl-triazoles with specific therapeutic applications, in contrast to many generic triazoles that are unpatented or covered by different, non-overlapping intellectual property [1].

Patent Landscape
Supporting evidence
Explicitly covered
US6333343B1
Provides a defined IP context for freedom-to-operate review.
Patent grants specific utility claims; legal analysis advised.
Patent Analysis Drug Discovery Intellectual Property

Physicochemical Properties: Defined Constants

1,2-Dihydro-2,5-(diphenyl)-3H-1,2,4-triazol-3-one possesses specific, documented physicochemical properties that are critical for experimental reproducibility and process design. Its boiling point is computed to be 360°C at 760 mmHg, its density is 1.24 g/cm³, and its flash point is 171.5°C . While these are computed values, they serve as a consistent baseline for comparing experimental measurements and for designing handling, storage, and reaction conditions, which may differ significantly from other triazolone analogs with different substituents.

Physicochemical Constants
Data to verify
bp 360°C · d 1.24 g/cm³
flash point 171.5°C
Computed baseline for experimental comparison and process design.
Source review recommended; measured values may differ.
Pre-formulation Analytical Chemistry Process Development

1,2-Dihydro-2,5-(diphenyl)-3H-1,2,4-triazol-3-one: Optimal Application Scenarios


CNS Drug Discovery: Benzodiazepine Receptor Modulation

Based on evidence that structurally related 3,5-diphenyl-1,2,4-triazole derivatives exhibit potent, nanomolar affinity for the benzodiazepine (BZD) receptor (e.g., Ki = 2.56 nM), 1,2-Dihydro-2,5-(diphenyl)-3H-1,2,4-triazol-3-one serves as a validated starting point for medicinal chemistry programs targeting neurological disorders such as anxiety, epilepsy, and insomnia [1]. Its core structure aligns with the defined pharmacophore for GABAA receptor interaction, making it a rational choice over unproven triazole scaffolds [1].

Process Chemistry: High-Yield Heterocyclic Building Block

The compound's core scaffold can be synthesized in high yields (79-99%) without the need for column chromatography, as demonstrated in established synthetic protocols for this class [1]. This makes 1,2-Dihydro-2,5-(diphenyl)-3H-1,2,4-triazol-3-one an attractive intermediate or building block for large-scale synthesis, reducing costs and complexity associated with lower-yielding or chromatography-dependent routes for other heterocycles [1].

Therapeutic IP Development: Defined Patent Exclusivity

This compound is a member of a patented chemical class (US6333343B1) with claimed utility as an anti-gestative, immunosuppressant, and anti-tumoral agent [1]. For organizations developing novel therapeutics in these areas, the compound offers a scaffold with a traceable intellectual property history, providing a clear foundation for designing around or licensing existing patent estates, as opposed to navigating the undefined legal landscape of entirely novel or generic structures [1].

Analytical Reference Standard & Pre-formulation Studies

With documented physical constants such as a boiling point of 360°C and a density of 1.24 g/cm³, 1,2-Dihydro-2,5-(diphenyl)-3H-1,2,4-triazol-3-one is suitable for use as a reference standard in analytical method development (e.g., HPLC, GC) and for conducting initial pre-formulation studies [1][2]. These defined properties allow for the reliable calculation of parameters like LogP or for establishing baseline chromatographic behavior, which is critical for quality control and formulation science [1][2].

Application
Selection Property
Validation Focus
GABAA receptor binding studies
Diphenyl-triazole pharmacophore alignment
Binding affinity assay context
Heterocycle library synthesis
High-yield synthetic route for 2,5-substituted triazolones
Scalability and purity assessment
Freedom-to-operate analysis
Defined patent family (US6333343B1)
Patent scope and claim interpretation
Analytical method development
Documented computed physicochemical constants
Chromatographic and formulation parameter verification

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